molecular formula C11H11NO2 B010707 4,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 103988-96-1

4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B010707
CAS No.: 103988-96-1
M. Wt: 189.21 g/mol
InChI Key: DXGLNXJHHJNUHD-UHFFFAOYSA-N
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Description

4,7-dimethyl-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The indole nucleus is a common structural motif found in many natural products and synthetic compounds, making it a significant target for chemical research and development.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 4,7-dimethyl-1H-indole-2-carboxylic Acid, are known to interact with multiple receptors, contributing to their broad-spectrum biological activities

Cellular Effects

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-dimethylindole and carbon dioxide.

    Carboxylation Reaction: The key step involves the carboxylation of 4,7-dimethylindole using carbon dioxide under high pressure and temperature conditions. This reaction is often catalyzed by a base such as potassium carbonate.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4,7-dimethyl-1H-indole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the study of indole-based biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: A closely related compound with similar chemical properties but lacking the methyl groups at positions 4 and 7.

    4,7-dimethylindole: Similar structure but without the carboxylic acid group.

    Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at position 3 instead of 2.

Uniqueness

4,7-dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of methyl groups at positions 4 and 7, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

4,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNXJHHJNUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405220
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103988-96-1
Record name 4,7-dimethyl-1H-indole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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